Home > Products > Screening Compounds P29992 > Pyrazolo[1,5-b]pyridazin-3-amine
Pyrazolo[1,5-b]pyridazin-3-amine -

Pyrazolo[1,5-b]pyridazin-3-amine

Catalog Number: EVT-13144525
CAS Number:
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrazolo[1,5-b]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazoles and pyridazines, characterized by a unique fused ring structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Source

Pyrazolo[1,5-b]pyridazin-3-amine can be synthesized through various chemical methods, primarily involving cyclization reactions of suitable precursors. The compound is often used as a building block for more complex molecules in both academic and industrial settings.

Classification

This compound is classified under heterocyclic compounds, specifically as a fused bicyclic structure comprising both pyrazole and pyridazine rings. Its systematic name is derived from its structural components, indicating the positions of the nitrogen atoms within the rings.

Synthesis Analysis

Methods

The synthesis of pyrazolo[1,5-b]pyridazin-3-amine typically involves cyclization reactions of appropriate precursors such as pyridine N-imines and alkynyl compounds. One common synthetic route includes:

  1. Condensation Reaction: This involves the condensation of hydrazine with an appropriate carbonyl compound to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form the pyrazolo[1,5-b]pyridazin structure.

Technical Details

The synthesis can be optimized for large-scale production using continuous flow reactors or automated synthesis platforms to enhance yield and purity. The reaction conditions may vary depending on the specific method employed, including temperature, pressure, and choice of solvents.

Molecular Structure Analysis

Structure

Pyrazolo[1,5-b]pyridazin-3-amine features a fused bicyclic system with two nitrogen atoms in the pyrazole ring and one nitrogen atom in the pyridazine ring. The molecular formula is typically represented as C6_{6}H6_{6}N4_{4}.

Data

The compound has a molecular weight of approximately 134.14 g/mol, and its structural representation can be depicted using standard chemical notation or software for molecular visualization.

Chemical Reactions Analysis

Reactions

Pyrazolo[1,5-b]pyridazin-3-amine can participate in various chemical reactions, including:

  • Oxidation: Introduction of oxygen-containing functional groups.
  • Reduction: Removal or reduction of double bonds or functional groups.
  • Substitution: Replacement of one functional group with another.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The outcomes depend on specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action for pyrazolo[1,5-b]pyridazin-3-amine involves its interaction with biological targets such as enzymes or receptors. This interaction may lead to modulation of biological pathways relevant to therapeutic applications.

Process Data

Research indicates that this compound may exhibit antimicrobial and anticancer properties by inhibiting specific molecular targets involved in disease processes. The exact pathways are still under investigation.

Physical and Chemical Properties Analysis

Physical Properties

Pyrazolo[1,5-b]pyridazin-3-amine is typically a solid at room temperature with a melting point that varies based on purity and crystallization conditions.

Chemical Properties

The compound is soluble in common organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water. Its stability can be influenced by pH and temperature conditions during storage.

Relevant Data or Analyses

Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are often employed to analyze the purity and structure of synthesized pyrazolo[1,5-b]pyridazin-3-amine.

Applications

Scientific Uses

Pyrazolo[1,5-b]pyridazin-3-amine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biological Studies: The compound is investigated for its potential antimicrobial and anticancer activities.
  • Material Science: It may also find applications in the development of new materials due to its unique structural properties.
Introduction to Pyrazolo[1,5-b]pyridazin-3-amine in Drug Discovery

Historical Context of Pyrazolo[1,5-b]pyridazine Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-b]pyridazine scaffold represents a structurally distinctive class of nitrogen-rich heterocycles that has evolved from early pyrazolone pharmacophores. The medicinal significance of pyrazolone derivatives traces back to 1883 with Knorr's synthesis of antipyrine (phenazone), which established the analgesic and antipyretic potential of this chemical class [6]. Contemporary drug development has since leveraged the synthetic versatility and target adaptability of fused pyrazolo-heterocycles, with several FDA-approved drugs incorporating structural motifs derived from this chemical lineage. Notable examples include edaravone (free radical scavenger for ALS treatment) and eltrombopag (thrombopoietin receptor agonist for thrombocytopenia) [6].

The specific pyrazolo[1,5-b]pyridazine scaffold gained prominence through kinase inhibitor research in the early 2000s. Initial studies demonstrated its exceptional capacity to inhibit cyclin-dependent kinases (CDKs), with medicinal chemists systematically optimizing C(2)- and C(6)-substitutions to enhance selectivity against CDK4 over related kinases like VEGFR-2 and GSK-3β [5]. This work established the core structure as a privileged template for molecular recognition of kinase ATP-binding sites. A transformative application emerged from high-throughput screening (HTS) campaigns against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). Screening of 42,444 kinase inhibitors identified pyrazolo[1,5-b]pyridazine derivatives as potent anti-trypanosomal agents with submicromolar activity (>7.5 pEC~50~) and significant selectivity over human HepG2 cells (>100-fold) [1]. This discovery repositioned the scaffold from oncology to infectious disease therapeutics, highlighting its functional plasticity.

  • Table 1: Approved Drugs Containing Related Pyrazolone/Pyridazine Scaffolds
    Drug NameStructure ClassTherapeutic UseKey Structural Features
    EdaravonePyrazolin-5-oneAmyotrophic lateral sclerosisNon-substituted N1, methyl group at C4
    EltrombopagHydrazinopyridineThrombocytopeniaHydrazone linker, biphenyl acid
    FexinidazoleNitroimidazoleHuman African TrypanosomiasisNitroimidazole fused system
    PentamidineDiamidine derivativeStage 1 HATAromatic diamidine

Significance of Pyrazolo[1,5-b]pyridazin-3-amine as a Privileged Structure

Pyrazolo[1,5-b]pyridazin-3-amine exemplifies a privileged medicinal chemistry scaffold due to its balanced physicochemical properties and versatile target engagement capabilities. The scaffold's core structure combines hydrogen bond donor-acceptor pairs from the ring nitrogen atoms and the C3-amine group, enabling bidentate interactions with biological targets similar to purine recognition motifs [1] [5]. This molecular recognition capability is evidenced by its observed activity against structurally diverse enzyme classes including CDKs, GSK-3β, and trypanosomal kinases [1] [5].

Critical physicochemical parameters make this scaffold particularly suitable for CNS-penetrant antiparasitic agents. Representative compounds exhibit molecular weights of approximately 310 Da and moderate lipophilicity (cLogP ~2.8-3.6), aligning with Lipinski's Rule of Five for drug-likeness [1] [3]. The hydrogen-bonding capacity of the C3-amine contributes to aqueous solubility while the aromatic system facilitates π-stacking interactions critical for kinase binding. However, early derivatives showed limitations in human liver microsome stability (HLM Clint = 210 μL/min/mg protein) and excessive plasma protein binding (98%), necessitating strategic optimization [1].

  • Table 2: Key Physicochemical Properties of Pyrazolo[1,5-b]pyridazin-3-amine Derivatives
    ParameterIdeal RangeInitial Hit (1)Optimization Target
    Molecular weight≤360310Maintain <400
    cLogP≤32.8Optimize to 2-3
    Aqueous solubility (μM)>10<0.1Improve via hydrophilic substituents
    HLM clearance (μL/min/mg)≤5210Reduce via metabolic shielding
    Plasma protein binding (%)≤9598Moderate with polarity adjustments
    MPO score≥45.1Maintain high CNS penetration potential

Synthetic accessibility further enhances the scaffold's utility. Efficient routes employ [3 + 2] cycloaddition strategies between 1-aminopyridazinium intermediates and functionalized alkynes, enabling late-stage diversification at R~1~-R~3~ positions [1] [9]. This modularity facilitates rapid exploration of structure-activity relationships (SAR) and ADME optimization. The incorporation of the C3-amine specifically enhances synthetic versatility compared to unsubstituted analogs, serving as a handle for further derivatization or as a key hydrogen-bonding element in target engagement [9].

Global Health Relevance: Targeting Neglected Tropical Diseases and Antimicrobial Resistance

The pyrazolo[1,5-b]pyridazin-3-amine scaffold holds particular promise for addressing unmet needs in neglected tropical diseases (NTDs), especially Human African Trypanosomiasis (HAT). Current HAT therapeutics face severe limitations: stage 2 treatments require intravenous administration (NECT regimen), exhibit toxicity profiles (melarsoprol-induced encephalopathy), and face emerging resistance issues with nitroaromatic drugs like fexinidazole [1] [3]. The scaffold's CNS penetration capability, demonstrated by compound 20g in murine pharmacokinetic studies, positions it uniquely for treating stage 2 HAT where crossing the blood-brain barrier is essential [1].

Optimization efforts have focused on enhancing selectivity against trypanosomal versus human targets. Leveraging kinase inhibitor datasets, researchers developed compound 23a showing >100-fold selectivity for T. b. brucei over human kinases GSK-3β, CDK-2, and CDK-4 [1]. This selectivity is achieved through strategic modifications of the R~1~ and R~3~ positions that exploit structural differences in the ATP-binding pockets of parasitic versus mammalian kinases. Additionally, the scaffold's metabolic stability has been improved through rational design, reducing rat hepatocyte clearance from 66 to <9 μL/min/10^6^ cells in advanced leads [1].

Beyond trypanosomiasis, the scaffold's potential against antimicrobial resistance is emerging. Pyrazolone derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 7.3-12.04 μg/mL) and fungi (e.g., C. albicans, MIC = 5.1-9.22 μg/mL) through mechanisms distinct from established antibiotic classes [6]. The scaffold's ability to circumvent efflux-mediated resistance is particularly valuable, with analogs showing P-glycoprotein inhibition (ABCB1) that reverses multidrug resistance in cancer cells at nanomolar concentrations [8]. This positions pyrazolo[1,5-b]pyridazin-3-amines as promising scaffolds for both anti-infective and resistance-modifying agents.

  • Table 3: Optimization Strategies for Anti-Trypanosomal Pyrazolo[1,5-b]pyridazin-3-amines

    ChallengeChemical StrategyOutcomeLead Compound
    Human kinase off-target activityStructural modifications at R~2~ position based on CDK co-crystal structures>100-fold selectivity for T.b.b. over CDK2/423a
    Poor metabolic stabilityIntroduction of polar substituents at R~1~; blocking metabolic hot spotsReduced HLM clearance from 210 to <50 μL/min/mg20g
    Limited CNS penetrationReduction of H-bond donors; optimization of cLogD (target ≤2)Demonstrated brain penetration in murine models20g
    Cross-resistance concernsScaffold differentiation from nitroaromatic drugsActivity against nifurtimox-resistant strainsAdvanced analogs
  • Table 4: Key Compounds Based on Pyrazolo[1,5-b]pyridazin-3-amine Scaffold

    Compound NameStructure Key FeaturesPrimary Target/Biological ActivityReference
    23aSelective R~2~ and R~3~ substituentsT. brucei brucei (pEC~50~ >7.5) with selectivity over human kinases [1]
    20gOptimized ADME profileCNS-penetrant anti-trypanosomal agent with parasitemia reduction [1]
    ZY194892-Aminopyridine anti-malarialImproved solubility (830 μM) vs. lead compound (10 μM) [3]
    ElacridarThird-generation P-gp inhibitorABCB1-mediated MDR reversal in cancer [8]
    FexinidazoleNitroimidazole (approved)Stage 2 HAT treatment (91% cure rate) [1]

Properties

Product Name

Pyrazolo[1,5-b]pyridazin-3-amine

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H,7H2

InChI Key

CEHRKCVOIOQHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.